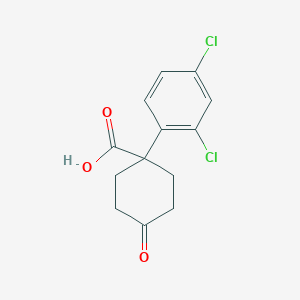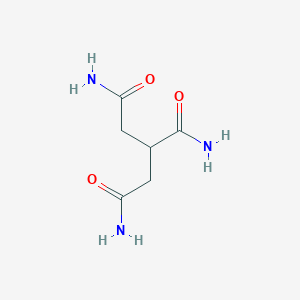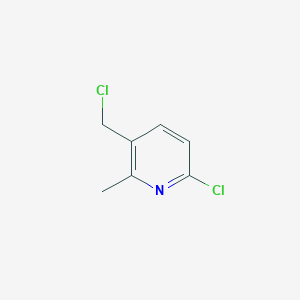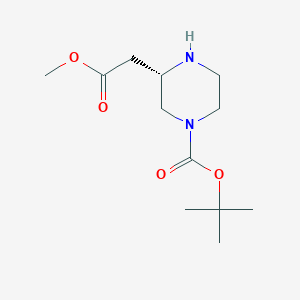
(S)-4-N-Boc-哌嗪-2-乙酸甲酯
描述
Synthesis Analysis
The synthesis of enantiomerically pure piperazine-2-acetic acid esters, including structures similar to (S)-4-N-Boc-piperazine-2-acetic acid methyl ester, can be accomplished through a multistep process starting from chiral amino acids. These processes involve efficient transformations that yield piperazine derivatives as intermediates for the production of novel compounds. For example, Chamakuri et al. (2018) demonstrated a four-step synthesis from chiral amino acids to 6-substituted piperazine-2-acetic acid esters, which can be applied to synthesize diverse piperazine-based scaffolds (Chamakuri et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds related to (S)-4-N-Boc-piperazine-2-acetic acid methyl ester, particularly those involving piperazine rings, can be elucidated using various spectroscopic techniques. Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and characterized them using FT-IR, NMR, and LCMS, alongside X-ray diffraction analysis to confirm the structure (Kulkarni et al., 2016).
Chemical Reactions and Properties
The reactivity of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester derivatives allows for a variety of chemical transformations. For instance, the introduction of substituents on the piperazine nitrogen atoms or the carbon atoms adjacent to the nitrogen can lead to compounds with significant biological activity. The ability to undergo reactions such as N-acylation, Dieckmann cyclization, and reactions with aldehydes and thioglycolic acid highlights the compound's versatility in synthesizing targeted molecular architectures (Dutta & Foye, 1990); (Aboussafy & Clive, 2012).
科学研究应用
喹唑啉-4(3H)-酮衍生物的合成:Acharyulu 等人 (2009) 的一项研究提出了新型 2-(2-(4-((3,4-二氢-4-氧代-3-芳基喹唑啉-2-基)甲基)哌嗪-1-基)乙酰氧基)-2-苯基乙酸酯的合成。该过程涉及 (S)-2-羟基-2-苯基乙酸酯的合成,该酯经历了进一步的反应,包括用氯乙酰氯和 N-Boc 哌嗪处理,从而得到标题化合物。这些化合物通过光谱和分析数据得到结构支持,标志着它们在合成有机化学中的重要性 (Acharyulu、Dubey、Reddy 和 Suresh,2009)。
杂环氨基酸的开发:Matulevičiūtė 等人 (2021) 合成了一系列甲基 3-和 5-(N-Boc-哌啶基)-1H-吡唑-4-羧酸盐。这些新型杂环氨基酸区域选择性地合成,并通过 NMR 光谱和 HRMS 表征,为进一步的化学合成提供了有价值的手性和非手性构件 (Matulevičiūtė、Arbačiauskienė、Klezienė、Kederienė、Ragaitė、Dagilienė、Bieliauskas、Milišiūnaitė、Sløk 和 Šačkus,2021)。
甘草酸哌嗪酰胺的合成:开发了一种制备 18β-甘草酸哌嗪酰胺的实用方法。该过程涉及 1-Boc-哌嗪的酰胺化和进一步的反应以制备选定的哌嗪酰胺。本研究提供了对这些化合物制备的见解,并阐明了副产物出现的原因 (Cai、Zhang、Meng、Zhu、Chen、Yu、Fu、Yang 和 Gong,2020)。
对映体纯哌嗪-2-乙酸酯的制备:Chamakuri 等人 (2018) 通过有效合成 6-取代哌嗪-2-乙酸酯探索了哌嗪杂环的化学多样性。这些酯以非对映异构体混合物的形式获得,并通过色谱法分离,提供了一系列单保护的手性 2,6-取代哌嗪。本研究为哌嗪化合物在药物开发和文库生产中的多样性和多功能性做出了贡献 (Chamakuri、Jain、Guduru、Arney、MacKenzie、Santini 和 Young,2018)。
未来方向
There is ongoing research into the sustainable production of various chemicals from fatty acid methyl esters, including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions . This research is driven by the need for green and sustainable alternatives to petrochemicals .
属性
IUPAC Name |
tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMVFRLASKOYKX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424917 | |
| Record name | (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester | |
CAS RN |
1217810-25-7 | |
| Record name | (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

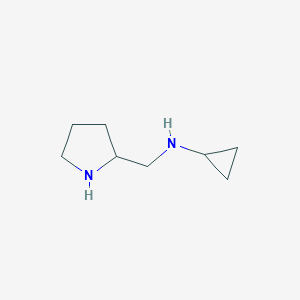
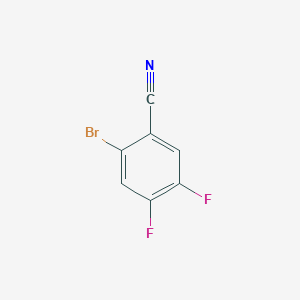
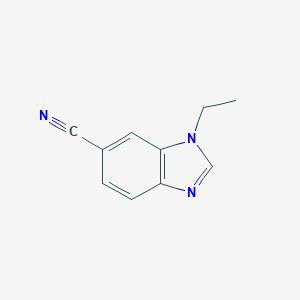
![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)
![5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole](/img/structure/B59721.png)
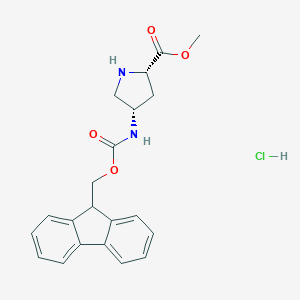
![(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B59725.png)
![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B59730.png)
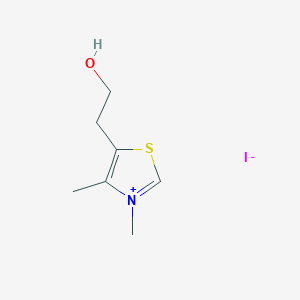
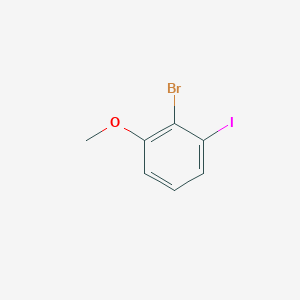
![Benzo[d]thiazole-4-carboxylic acid](/img/structure/B59935.png)
